Laurylsphingosine

描述

C12-Ceramide, also known as N-lauroyl-D-erythro-sphingosine, is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is a member of the ceramide family, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are essential components of cell membranes and are involved in signal transduction, apoptosis, and cell differentiation .

准备方法

合成路线和反应条件

C12-神经酰胺可以通过多种方法合成。一种常见的方法是,在偶联剂(如二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲基氨基吡啶 (DMAP))的存在下,将鞘氨醇与月桂酸(十二烷酸)缩合。 该反应通常在室温下在二氯甲烷等有机溶剂中进行 .

工业生产方法

C12-神经酰胺的工业生产通常涉及使用神经酰胺合酶的酶促合成。这些酶催化鞘氨醇与脂肪酸的酰化,以高特异性和效率生产神经酰胺。 由于其温和的反应条件和高产率,该方法更适合大规模生产 .

化学反应分析

Metabolic Pathways and Enzymatic Modifications

Laurylsphingosine participates in sphingolipid metabolism, including:

Hydrolysis

-

Ceramidases : Lysosomal and alkaline ceramidases cleave the amide bond, releasing lauric acid and sphingosine. Acid ceramidase (ASAH1) shows specificity for long-chain ceramides but may process medium-chain variants under specific conditions .

Phosphorylation

-

Sphingosine Kinases (SphK1/2) : Convert sphingosine (post-hydrolysis) to sphingosine-1-phosphate (S1P), a signaling lipid. This compound itself is not a direct substrate for SphKs .

Glycosylation

-

Glucosylceramide Synthase (GCS) : Adds glucose to form glucosylceramide (GlcCer), a precursor for complex glycosphingolipids. Isotope tracing (e.g., -serine) confirms incorporation into GlcCer in endothelial cells .

Aggregation and pH-Dependent Behavior

This compound’s physicochemical properties influence its reactivity:

-

Critical Micelle Concentration (CMC) : At pH 7.4, the CMC of sphingosine analogs is ~1 µM, with aggregation driven by hydrophobic interactions and hydrogen bonding .

-

pH Sensitivity : Deprotonation of the amine group (pKa ~6.7–9.1) shifts aggregation from micelles (pH <6.7) to bilayer structures (pH >9.1) .

Table 1: pH-Dependent Aggregation of Sphingosine Analogs

| pH | Ionic State | Aggregate Structure | CMC (µM) | Source |

|---|---|---|---|---|

| 3.6 | NH₃⁺ | Micelles | 1.71 | |

| 7.4 | NH₃⁺/NH₂ | Mixed micelles | 0.99 | |

| 9.9 | NH₂ | Bilayers | 0.70 |

Membrane Interactions and Signaling

-

Lysosomal Calcium Release : Sphingosine analogs like this compound disrupt lysosomal Ca²⁺ homeostasis via TPC1/2 channels, implicating ceramides in autophagy regulation .

-

Receptor Binding : While not a direct ligand, this compound’s metabolite sphingosine modulates S1P receptors (S1PR1/3), altering endothelial sphingolipid biosynthesis .

Structural Insights :

-

Hydrophobic Pocket Interactions : Molecular dynamics show ceramide acyl chains (e.g., C12) occupy deep hydrophobic pockets in proteins like S1PR1, influencing conformational activation .

Analytical Characterization

科学研究应用

Therapeutic Applications

Farber Disease Treatment:

Laurylsphingosine has been implicated in the treatment of Farber disease, a lysosomal storage disorder caused by acid ceramidase deficiency. This condition leads to the accumulation of ceramide, resulting in severe clinical manifestations. Research indicates that targeting ceramide metabolism may provide therapeutic benefits. For instance, studies have shown that inhibiting acid sphingomyelinase (ASM), which generates ceramide from sphingomyelin, can decrease ceramide levels and improve survival rates in animal models of Farber disease .

Demyelinating Diseases:

this compound is also being explored for its potential in treating demyelinating diseases. It has been proposed as a remyelinating agent that could promote recovery in conditions such as multiple sclerosis and other forms of paralysis . The compound's ability to modulate sphingolipid metabolism may contribute to its therapeutic efficacy in these contexts.

Diagnostic Applications

Fluorogenic Assays:

A significant application of this compound derivatives is in the development of fluorogenic assays for measuring acid ceramidase activity. These assays are crucial for diagnosing Farber disease by quantifying the enzyme's activity in patient samples. The fluorogenic substrate Rbm14-12, which is closely related to this compound, has been optimized for this purpose, allowing for rapid and accurate diagnosis .

Cellular Biology Research

Cellular Mechanisms:

this compound and its analogs are valuable tools in studying cellular mechanisms involving sphingolipid signaling pathways. Research has demonstrated that sphingolipids play critical roles in cell proliferation, apoptosis, and inflammation. For example, this compound has been shown to influence cell signaling pathways related to growth factor responses and inflammatory processes .

Impact on Cell Membrane Dynamics:

The compound also affects membrane dynamics due to its amphiphilic nature. Studies indicate that this compound can alter membrane fluidity and permeability, impacting cellular uptake mechanisms and drug delivery systems . This property makes it a candidate for enhancing the efficacy of various therapeutic agents.

Summary of Findings

The following table summarizes key applications of this compound:

Case Studies

Case Study 1: Diagnosis of Farber Disease

A study detailed the misdiagnosis of a patient with juvenile idiopathic arthritis who was later confirmed to have Farber disease through genetic testing and assessment of acid ceramidase activity using fluorogenic substrates derived from this compound . This case highlights the importance of accurate diagnostic tools in rare genetic disorders.

Case Study 2: Animal Model Research

Research utilizing acid ceramidase-deficient mice demonstrated that pharmacological inhibition of ASM led to significant reductions in ceramide accumulation and improved health outcomes, indicating potential clinical applications for this compound derivatives in treating lysosomal storage disorders .

作用机制

C12-神经酰胺通过调节各种细胞通路发挥其作用。它可以影响膜特性,例如流动性和渗透性,并与特定效应蛋白相互作用。已知神经酰胺可以激活蛋白磷酸酶,例如蛋白磷酸酶 2A,并抑制蛋白激酶,例如蛋白激酶 B (AKT)。 这些相互作用导致细胞凋亡、自噬和炎症的调节 .

相似化合物的比较

类似化合物

C16-神经酰胺: 另一种具有更长脂肪酸链的神经酰胺。

C18-神经酰胺: 与 C16-神经酰胺相似,但具有更长的脂肪酸链。

二氢神经酰胺: 神经酰胺的还原形式,具有不同的生物学功能.

C12-神经酰胺的独特性

C12-神经酰胺的独特之处在于其特定的脂肪酸链长度,这会影响其生物物理特性和生物学功能。 据显示,它与长链神经酰胺相比,对细胞信号通路具有不同的影响,使其成为研究神经酰胺的结构-功能关系的宝贵工具 .

生物活性

Laurylsphingosine, a sphingolipid derivative, has garnered attention for its biological activity, particularly in the context of cellular signaling, apoptosis, and lysosomal storage disorders such as Farber disease. This article examines the compound's biological mechanisms, its role in ceramide metabolism, and relevant research findings.

Overview of this compound

This compound (N-laurylsphingosine) is a long-chain sphingolipid that plays a crucial role in cellular processes. It is recognized for its potential therapeutic applications and its involvement in various biological functions, including cell signaling and apoptosis regulation.

Biological Functions and Mechanisms

- Ceramide Metabolism :

- Apoptosis Regulation :

- Lysosomal Storage Disorders :

Case Studies

-

Farber Disease Models :

A study utilizing acid ceramidase-deficient mice demonstrated that targeting upstream enzymes like acid sphingomyelinase could mitigate ceramide accumulation and improve survival rates in these models. This suggests that manipulating this compound metabolism may offer therapeutic avenues for managing Farber disease . -

Enzymatic Activity Assays :

The development of fluorogenic substrates for assessing aCDase activity highlighted the specificity of this compound as a substrate. Optimal conditions for enzymatic assays were established at pH 4.5, close to lysosomal pH, allowing for accurate diagnosis of Farber disease through monitoring this compound hydrolysis .

Data Tables

属性

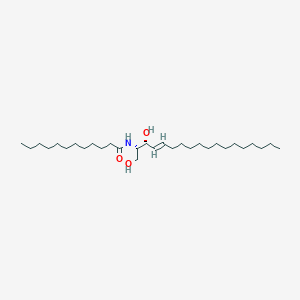

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFPPRPLRSPNIB-VARSQMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304172 | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74713-60-3 | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Lauroylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is laurylsphingosine used to study Farber disease?

A1: this compound, a synthetic analog of the natural substrate ceramide, is instrumental in diagnosing Farber disease. This disease arises from a deficiency in the enzyme acid ceramidase. This enzyme typically breaks down ceramide, but its deficiency leads to ceramide accumulation in tissues [, ]. Researchers use this compound in a sensitive assay to measure acid ceramidase activity in cells and plasma. By analyzing how effectively cells break down this compound, scientists can diagnose Farber disease and assess enzyme activity levels in patients and carriers [].

Q2: Can you explain the significance of reduced ceramidase activity found in parents of a child with Farber disease?

A2: Farber disease is an autosomal recessive disorder, meaning an individual needs two copies of the mutated gene to express the disease []. The study by Harzer et al. [] found that parents of a child with Farber disease had significantly reduced ceramidase activity compared to normal individuals. This finding is crucial as it demonstrates that parents of affected children are carriers of the disease. Although carriers themselves do not have Farber disease, they possess one copy of the mutated gene and therefore have reduced enzyme activity. This information is critical for genetic counseling and family planning.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。